methyl (2R,6R)-6-methylmorpholine-2-carboxylate hydrochloride
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Overview
Description
Methyl (2R,6R)-6-methylmorpholine-2-carboxylate hydrochloride is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of a morpholine ring, which is a six-membered ring containing one nitrogen atom and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R,6R)-6-methylmorpholine-2-carboxylate hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of (2R,6R)-6-methylmorpholine-2-carboxylic acid with methanol in the presence of a suitable catalyst to form the methyl ester. This ester is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through crystallization or recrystallization to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Methyl (2R,6R)-6-methylmorpholine-2-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl (2R,6R)-6-methylmorpholine-2-carboxylate hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition or receptor binding.
Industry: The compound can be used in the production of various chemical products, including agrochemicals and polymers.
Mechanism of Action
The mechanism of action of methyl (2R,6R)-6-methylmorpholine-2-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(2R,6R)-Hydroxynorketamine: A related compound with similar structural features but different pharmacological properties.
N-ethylnorketamine hydrochloride: Another analog with distinct chemical and biological activities.
Uniqueness
Methyl (2R,6R)-6-methylmorpholine-2-carboxylate hydrochloride is unique due to its specific structural configuration and the presence of the methyl ester and hydrochloride groups
Biological Activity
Methyl (2R,6R)-6-methylmorpholine-2-carboxylate hydrochloride is a chiral compound that belongs to the class of morpholine derivatives. Its unique stereochemistry, characterized by a specific configuration at the 2 and 6 positions of the morpholine ring, plays a crucial role in its biological activity and potential applications. This article explores its biological activity, mechanisms of action, and potential therapeutic implications based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C8H14ClN1O2
- Molecular Weight : Approximately 195.64 g/mol
- Chirality : The compound exhibits chirality due to the presence of chiral centers, which can significantly influence its interaction with biological targets.
Mechanisms of Biological Activity
The biological activity of this compound is attributed to its structural features that allow it to interact with various biological systems. Key mechanisms include:
- Enzyme Inhibition : The morpholine ring structure is known to be present in various bioactive molecules, suggesting that this compound may serve as a scaffold for designing enzyme inhibitors. Studies indicate potential interactions with enzymes involved in metabolic pathways.
- Ligand Activity : The compound's chiral nature suggests it could act as a ligand for asymmetric catalysts, which are crucial in synthesizing enantiopure molecules relevant for drug development and material science.
Biological Activities Reported
Research has identified several biological activities associated with this compound:
- Antimicrobial Properties : Preliminary studies suggest that morpholine derivatives can exhibit antimicrobial activity, making them candidates for further exploration in treating infections.
- Anti-inflammatory Effects : The presence of functional groups like carboxylates may enable the compound to modulate inflammatory responses, potentially through inhibition of pro-inflammatory cytokines.
- Cytotoxicity : Some studies indicate that morpholine derivatives can exhibit cytotoxic effects against cancer cell lines, although specific data on this compound is limited and requires further investigation.
Table 1: Summary of Biological Activities
Future Directions for Research
Given the promising biological activities observed in preliminary studies, further research is warranted to elucidate the full spectrum of biological effects and mechanisms of action for this compound:
- In Vivo Studies : Conducting animal model studies to assess pharmacokinetics and therapeutic efficacy.
- Mechanistic Studies : Investigating specific molecular targets and pathways affected by the compound.
- Derivatives Synthesis : Exploring modifications to the chemical structure to enhance biological activity and reduce toxicity.
Properties
Molecular Formula |
C7H14ClNO3 |
---|---|
Molecular Weight |
195.64 g/mol |
IUPAC Name |
methyl (2R,6R)-6-methylmorpholine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H13NO3.ClH/c1-5-3-8-4-6(11-5)7(9)10-2;/h5-6,8H,3-4H2,1-2H3;1H/t5-,6-;/m1./s1 |
InChI Key |
MMUZHRYXGJOWPH-KGZKBUQUSA-N |
Isomeric SMILES |
C[C@@H]1CNC[C@@H](O1)C(=O)OC.Cl |
Canonical SMILES |
CC1CNCC(O1)C(=O)OC.Cl |
Origin of Product |
United States |
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